(5S)-5-methyl-L-arginine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N4O2 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(2S,5S)-2-amino-5-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-4(11-7(9)10)2-3-5(8)6(12)13/h4-5H,2-3,8H2,1H3,(H,12,13)(H4,9,10,11)/t4-,5-/m0/s1 |
InChI Key |
AATIXZODJZMQQA-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](CC[C@@H](C(=O)O)N)N=C(N)N |
Canonical SMILES |
CC(CCC(C(=O)O)N)N=C(N)N |
Origin of Product |
United States |
Enzymatic Interactions and Mechanistic Probes: Focus on Nitric Oxide Synthase Nos Biochemistry
Evaluation of (5S)-5-methyl-L-arginine as a NOS Substrate or Non-Substrate
Research into the substrate capabilities of C5-methylated arginine analogues has revealed critical details about the requirements for the first step of NOS catalysis.
A pivotal study demonstrated that while this compound is not a substrate for NOS, its hydroxylated counterpart, Nω-hydroxy-(5S)-methyl-L-arginine, does act as a substrate for the second step of the reaction, leading to the formation of NO and (5S)-5-methyl-L-citrulline. nih.gov This finding is significant because it isolates the structural impediment to the first catalytic step (hydroxylation) while showing that the subsequent step (oxidation of the hydroxy-arginine intermediate) can still proceed.
The native intermediate, Nω-hydroxy-L-arginine (NHA), is processed by NOS with a Michaelis constant (Km) of 11 ± 3 µM and a maximum velocity (Vmax) of 130 ± 10 nmol/min/mg. While specific kinetic data for Nω-hydroxy-(5S)-methyl-L-arginine is not detailed in the primary literature, its ability to be processed underscores the active site's tolerance for C5 substitution once the initial hydroxylation has been bypassed.
The inability of this compound to act as a substrate is attributed to steric hindrance caused by the methyl group at the C5 position of the arginine side chain. nih.gov The first step of NOS catalysis, the hydroxylation of L-arginine, is proposed to require the presence of a specific, conserved water molecule within the active site. Molecular modeling suggests that the methyl group on this compound physically displaces this essential water molecule, thereby preventing the initial hydroxylation reaction from occurring. nih.gov This steric clash highlights the precise spatial arrangement required for the first catalytic step.
Molecular Basis of this compound Binding to NOS
Despite not being a substrate, this compound does bind to the NOS active site, acting as a competitive inhibitor. The study of its binding has provided a deeper understanding of the active site's architecture and flexibility.
The hypothesis that C5-methylation displaces a key water molecule is a central finding from studies of this compound. nih.gov It is theorized that this water molecule is crucial for the hydroxylation of L-arginine but is not required for the subsequent oxidation of the Nω-hydroxy-L-arginine intermediate. nih.gov The fact that Nω-hydroxy-(5S)-methyl-L-arginine, which is also predicted to displace this water molecule, can be converted to product lends strong support to this theory. nih.gov This suggests a differential requirement for this water molecule in the two distinct steps of the NOS catalytic cycle.
The investigation of various C5-methylated arginine analogues has been instrumental in mapping the steric and stereochemical boundaries of the NOS active site. By synthesizing and testing the four diastereomers of 5-methyl-L-arginine, researchers have probed the enzyme's tolerance for substitutions at this position.
The results show a clear stereochemical preference. The (5S) stereoisomer, this compound, is a more potent inhibitor of neuronal NOS (nNOS) than the (5R) stereoisomer. This indicates that the enzyme's active site can better accommodate the methyl group when it is in the (S) configuration at the C5 position. These findings provide valuable insights into the three-dimensional constraints of the active site, which is critical information for the rational design of selective NOS inhibitors. nih.gov
Characterization of this compound as an Inhibitor or Alternate Substrate
As established, this compound is not an alternate substrate for NOS because it is not turned over to produce NO or citrulline. Instead, it functions as a competitive inhibitor, binding to the active site and preventing the native substrate, L-arginine, from binding.
The inhibitory potency of this compound and its stereoisomers against nNOS has been quantified, demonstrating moderate inhibitory activity. The data reveals a distinct stereochemical preference, with the (2S, 5S) and (2S, 5R) isomers showing different levels of inhibition.
| Compound | IC₅₀ (µM) for nNOS Inhibition |
|---|---|
| (2S, 5S)-5-methyl-L-arginine | 180 ± 20 |
| (2S, 5R)-5-methyl-L-arginine | 400 ± 60 |
This data quantitatively confirms that the stereochemistry at the C5 position significantly influences the binding affinity of these analogues within the NOS active site. The greater potency of the (5S) isomer suggests a more favorable interaction or less steric clash compared to the (5R) isomer. nih.gov
Assessment of Interactions with Inducible Nitric Oxide Synthase (iNOS)
The investigation of C5-methylated L-arginine analogues, including this compound, has been conducted to probe the active site of nitric oxide synthase. Research utilizing a heme domain construct of the inducible NOS isoform (iNOS_heme) has been instrumental in assessing the binding and activity of these compounds nih.gov.
This compound, also referred to as Nδ-methyl-L-arginine, is recognized by NOS isoforms. Studies have shown that this analogue is hydroxylated by all human NOS isoforms, including iNOS, to form Nω-hydroxy-Nδ-methyl-L-arginine nih.gov. However, the enzymatic process halts at this stage; the hydroxylated intermediate is not converted further to L-citrulline and nitric oxide (NO) nih.govnih.gov. This indicates that while the initial recognition and first step of the catalytic cycle can occur, the subsequent reaction required for NO production is impeded.
The inability of the enzyme to process the hydroxylated intermediate suggests that the Nδ-methyl group on the this compound side chain interferes with the second step of the NOS-catalyzed reaction. This interaction provides insight into the precise geometric requirements of the active site for catalysis to proceed to completion nih.gov. The findings support the role of a conserved water molecule within the active site, which is believed to be necessary for the catalytic mechanism that produces NO nih.gov.
Kinetic Studies of Enzyme-Analogue Interactions
Kinetic analysis of this compound (Nδ-methyl-L-arginine) reveals its role as a substrate for the first monooxygenation step but not the second. The analogue is processed by NOS to Nδ-methyl-Nω-hydroxy-L-arginine, but the reaction does not advance further nih.gov. This effectively makes it a mechanism-based inactivator that traps the enzyme after the initial hydroxylation step, preventing further catalytic turnover to produce NO.
While it acts as a substrate for the initial hydroxylation, it does not lead to the production of NO, thereby acting as an uncoupler of the NOS reaction. This partial substrate activity without completion of the catalytic cycle is a key mechanistic detail revealed by kinetic studies.
Comparative Enzymatic Profiles with Other Methylated Arginine Analogues
The interaction of this compound with NOS can be better understood when compared with other endogenously occurring and synthetic methylated arginine analogues.
Asymmetric Dimethylarginine (ADMA) as an Endogenous Competitive NOS Inhibitor
Asymmetric dimethylarginine (ADMA) is a naturally occurring analogue of L-arginine and a well-established endogenous competitive inhibitor of all three NOS isoforms frontiersin.org. Unlike this compound, which is methylated on the delta-carbon of the side chain, ADMA features two methyl groups on one of the terminal guanidino nitrogen atoms. This structural difference leads to a different inhibitory mechanism. ADMA directly competes with L-arginine for binding to the active site of NOS, thereby reducing the rate of NO synthesis frontiersin.org. Elevated levels of ADMA in the plasma are associated with endothelial dysfunction and are considered a risk factor for cardiovascular disease because of the resulting decrease in NO bioavailability.
Nω-Methyl-L-arginine (L-NMMA) as an Alternate NOS Substrate and Mechanism-Based Inhibitor
Nω-Methyl-L-arginine (L-NMMA) is another significant methylated arginine that has been extensively studied. It features a single methyl group on one of the terminal guanidino nitrogens. L-NMMA acts as both an alternate substrate and a mechanism-based inhibitor of NOS frontiersin.orgnih.gov. As a substrate, it is slowly converted by NOS to NO and Nω-methyl-L-citrulline. However, it also causes irreversible, time-dependent inactivation of the enzyme nih.gov.
Kinetic studies with inducible NOS from murine macrophages have demonstrated that L-NMMA exhibits pseudo-first-order kinetics of inactivation nih.gov. It is hydroxylated to Nω-hydroxy-Nω-methyl-L-arginine, and both compounds function as slow, partially uncoupled alternate substrates for NOS nih.gov. The turnover of L-NMMA to NO and citrulline is significantly slower compared to that of L-arginine nih.gov.
| Parameter | Value | Description |
|---|---|---|
| kinact | 0.07 min-1 | Rate of inactivation |
| KI | 2.7 µM | Inhibitor constant for inactivation |
| Km (apparent) | 3.1 µM | Michaelis constant as a substrate |
| Vmax Ratio (L-arginine/L-NMMA) | 20:1 | Ratio of maximum velocity compared to L-arginine |
Data sourced from reference nih.gov.
| Analogue | Methylation Position | Primary Mechanism of Action | Outcome |
|---|---|---|---|
| This compound | C5 (delta-carbon) | Substrate for hydroxylation only; mechanism-based inactivator | Inhibits NO production after the first catalytic step |
| Asymmetric Dimethylarginine (ADMA) | Terminal Guanidino Nitrogen (asymmetric) | Competitive inhibitor | Reduces NO production by blocking substrate binding |
| Nω-Methyl-L-arginine (L-NMMA) | Terminal Guanidino Nitrogen | Alternate substrate and mechanism-based inhibitor | Slowly produces NO; causes time-dependent enzyme inactivation |
| Symmetric Dimethylarginine (SDMA) | Terminal Guanidino Nitrogen (symmetric) | Indirectly inhibits by competing for cellular transport | Reduces intracellular L-arginine availability |
Integration into Broader Arginine Metabolic Pathways and Regulatory Enzyme Systems
Role of Protein Arginine Methyltransferases (PRMTs) in Post-Translational Modification
Arginine methylation is a widespread post-translational modification that plays a critical role in regulating protein function and cellular processes. nih.govsemanticscholar.org This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidinium (B1211019) group of arginine residues within proteins. nih.gov
PRMTs are broadly classified into two major types based on the methylation state of the arginine residue they produce. nih.govelifesciences.org
Type I PRMTs catalyze the formation of ω-NG-monomethylarginine (MMA) and subsequently asymmetric ω-NG,NG-dimethylarginine (ADMA). elifesciences.orgnih.gov This class includes PRMT1, PRMT2, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. nih.govnih.gov PRMT1 is the predominant Type I enzyme, responsible for approximately 90% of all ADMA formation in mammalian cells. ucla.edu
Type II PRMTs also catalyze the formation of MMA but then proceed to generate symmetric ω-NG,N'G-dimethylarginine (SDMA). elifesciences.orgnih.gov PRMT5 is the primary Type II enzyme in mammals, accounting for the vast majority of SDMA production. nih.govresearchgate.net PRMT9 is another member of this class. nih.gov
A third, less common type, Type III, includes PRMT7, which only catalyzes the formation of MMA. nih.govnih.gov
| PRMT Type | Enzymes | Primary Methylation Product |
|---|---|---|
| Type I | PRMT1, PRMT2, PRMT3, PRMT4 (CARM1), PRMT6, PRMT8 | Asymmetric Dimethylarginine (ADMA) |
| Type II | PRMT5, PRMT9 | Symmetric Dimethylarginine (SDMA) |
PRMT1 is a key enzyme in cellular function due to its role in generating the majority of ADMA. ucla.edu This modification is critical as ADMA is a known endogenous inhibitor of nitric oxide synthases (NOS). nih.gov By regulating the levels of ADMA, PRMT1 can indirectly influence a wide range of physiological processes that are dependent on nitric oxide, including vasodilation and neurotransmission. The generation of ADMA by PRMT1 is a tightly regulated process, and its dysregulation has been linked to various cardiovascular diseases. nih.gov
PRMT5 is the principal enzyme responsible for the synthesis of SDMA. nih.govbiologists.com This symmetric dimethylation of arginine residues has distinct biological outcomes compared to the asymmetric methylation by PRMT1. pnas.org PRMT5 is involved in a multitude of cellular processes, including the regulation of gene expression, RNA processing, and the DNA damage response. researchgate.netnih.gov It often functions as part of large protein complexes, and its activity is crucial for the proper assembly and function of spliceosomal small nuclear ribonucleoproteins (snRNPs). nih.gov
The methylation of arginine residues by PRMTs has profound effects on the function of target proteins and, consequently, on a wide array of cellular processes. nih.govsemanticscholar.org The addition of methyl groups increases the steric bulk and hydrophobicity of the arginine side chain, which can alter protein-protein and protein-nucleic acid interactions. nih.govnih.gov
Key cellular processes regulated by arginine methylation include:
Transcription Regulation : Arginine methylation of histones is a well-established epigenetic mark that can either activate or repress gene transcription, depending on the specific arginine residue methylated and the type of methylation (ADMA or SDMA). pnas.orgnih.gov For instance, asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) by PRMT1 is associated with transcriptional activation, while symmetric dimethylation of the same residue (H4R3me2s) by PRMT5 is linked to transcriptional repression. pnas.org
DNA Repair : PRMTs play a role in the DNA damage response by methylating key proteins involved in repair pathways. nih.govresearchgate.net This can influence the recruitment of repair factors to sites of DNA damage and modulate their activity.
RNA Splicing : A significant number of proteins involved in pre-mRNA splicing are substrates for PRMTs. elifesciences.orgnih.gov The methylation of these proteins, particularly by PRMT5, is critical for the proper assembly and function of the spliceosome. nih.gov
Arginase Pathway in L-Arginine Catabolism
The arginase pathway represents a major route for the catabolism of L-arginine, competing with the nitric oxide synthase (NOS) pathway for their common substrate. nih.govnih.gov Arginase catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea (B33335). ebi.ac.uk
Mammals express two distinct isoforms of arginase, ARG-1 and ARG-2, which are encoded by different genes and exhibit different tissue distributions and subcellular localizations. nih.gov
Arginase-1 (ARG-1) is a cytosolic enzyme that is highly expressed in the liver as a component of the urea cycle, where it plays a critical role in the detoxification of ammonia (B1221849). nih.govyoutube.com ARG-1 is also expressed in other cell types, including macrophages, where it is associated with M2 (alternatively activated) macrophage function and plays a role in wound healing and immune regulation. nih.gov
Arginase-2 (ARG-2) is a mitochondrial enzyme found in various tissues, including the kidneys, prostate, and brain. nih.govnih.gov Unlike ARG-1, ARG-2 is not part of the urea cycle. Its functions are more related to regulating intracellular L-arginine levels for processes such as nitric oxide synthesis and the production of polyamines and proline from its product, L-ornithine. nih.govnih.gov
The differential expression and localization of ARG-1 and ARG-2 allow for the specific regulation of L-arginine metabolism in different tissues and cellular compartments, contributing to a wide range of physiological and pathological processes. nih.govnih.gov
| Feature | Arginase-1 (ARG-1) | Arginase-2 (ARG-2) |
|---|---|---|
| Subcellular Localization | Cytosol | Mitochondria |
| Primary Tissue Expression | Liver | Kidney, Prostate, Brain |
| Primary Function | Urea Cycle, Immune Regulation (M2 Macrophages) | Regulation of intracellular L-arginine, Precursor for polyamines and proline |
Arginase Modulation of Intracellular L-Arginine Availability and NO Production
Arginase and Nitric Oxide Synthase (NOS) are two critical enzymes that compete for the same substrate: L-arginine. Arginase hydrolyzes L-arginine to produce ornithine and urea, thereby playing a central role in the urea cycle. nih.gov Conversely, NOS oxidizes L-arginine to generate nitric oxide (NO) and L-citrulline. nih.gov This competition for a common substrate means that the activity of arginase can directly regulate the amount of L-arginine available for NO synthesis.
Increased arginase activity can deplete intracellular L-arginine pools, thereby limiting the substrate available for NOS. This reduction in substrate can lead to decreased NO production. nih.gov This regulatory mechanism is particularly significant in conditions where L-arginine supply may be limited. In macrophages, for instance, arginase activity can curtail the sustained overproduction of NO. nih.gov The expression and activity of these two enzymes are often reciprocally regulated; pro-inflammatory stimuli may increase NOS activity, while anti-inflammatory or tissue repair signals can upregulate arginase.
A review of the scientific literature does not provide specific details on the interaction between (5S)-5-methyl-L-arginine and arginase. It is not documented whether this compound acts as a substrate, inhibitor, or modulator of arginase activity.
| Enzyme | Substrate | Products | Role in NO Production |
| Arginase | L-Arginine | Ornithine, Urea | Indirectly inhibitory by reducing L-arginine availability for NOS. |
| Nitric Oxide Synthase (NOS) | L-Arginine | Nitric Oxide (NO), L-Citrulline | Directly responsible for the synthesis of NO. |
Dimethylarginine Dimethylaminohydrolase (DDAH) Activity in Methylarginine Homeostasis
The homeostasis of methylarginines is crucial for regulating endogenous nitric oxide synthesis. Methylated arginine derivatives are formed when arginine residues within proteins are modified by a class of enzymes known as Protein Arginine Methyltransferases (PRMTs). nih.govresearchgate.net When these proteins are broken down (proteolysis), free methylarginines are released into the cytoplasm. nih.govoup.com Certain forms of these molecules, specifically asymmetric dimethylarginine (ADMA) and L-N-monomethyl arginine (L-NMMA), are potent competitive inhibitors of all isoforms of Nitric Oxide Synthase (NOS). researchgate.net The enzyme Dimethylarginine Dimethylaminohydrolase (DDAH) is the primary regulator of the metabolic clearance of these inhibitory methylarginines. nih.govmdpi.com
Hydrolytic Degradation of ADMA and L-NMMA by DDAH
DDAH is a hydrolytic enzyme that specifically metabolizes the asymmetrically methylated arginines, ADMA and L-NMMA. oup.commdpi.com The enzyme catalyzes the conversion of these molecules into L-citrulline and either dimethylamine (B145610) (from ADMA) or monomethylamine (from L-NMMA). oup.com This metabolic process is the principal pathway for the elimination of ADMA and L-NMMA, accounting for the degradation of over 70% of free ADMA. nih.gov
Two main isoforms of DDAH have been identified in mammals, DDAH1 and DDAH2, which have distinct tissue distributions and regulatory functions. researchgate.netmdpi.com DDAH does not act on symmetrically methylated arginine (SDMA), which is primarily cleared by renal excretion. oup.commdpi.com The specificity of DDAH for asymmetric methylarginines makes it a critical gatekeeper in preventing the accumulation of endogenous NOS inhibitors.
There is no scientific literature available that describes the interaction of this compound with DDAH. It is unknown if this compound can be hydrolyzed by DDAH or if it affects the enzyme's activity towards its known substrates, ADMA and L-NMMA.
Regulatory Impact of DDAH on Endogenous Nitric Oxide Generation
By controlling the intracellular concentrations of ADMA and L-NMMA, DDAH activity is a key determinant of NO bioavailability. oup.com When DDAH activity is high, it efficiently clears ADMA and L-NMMA, reducing their inhibitory effect on NOS and thereby promoting NO synthesis. nih.gov Conversely, when DDAH activity is impaired, levels of these endogenous inhibitors rise, leading to a subsequent reduction in NO production. nih.gov This DDAH/ADMA/NO pathway is a crucial homeostatic mechanism for regulating vascular tone, neurotransmission, and immune responses. researchgate.net Dysregulation of DDAH activity has been implicated in various pathological conditions associated with endothelial dysfunction.
The potential impact of this compound on this regulatory axis has not been documented. Research has not yet established whether it influences DDAH expression or activity, or otherwise participates in the modulation of endogenous NO generation.
| Molecule | Function | Metabolized by DDAH? | Effect on NO Synthesis |
| ADMA | Endogenous NOS Inhibitor | Yes | Inhibitory |
| L-NMMA | Endogenous NOS Inhibitor | Yes | Inhibitory |
| SDMA | Not a direct NOS inhibitor | No | No direct effect |
The Citrulline-Nitric Oxide Cycle and Arginine Regeneration
The production of nitric oxide by NOS consumes L-arginine and coproduces L-citrulline. nih.gov Many cells have the capacity to regenerate L-arginine from L-citrulline through a two-step enzymatic pathway known as the citrulline-NO cycle or the arginine-citrulline pathway. nih.govnih.gov This pathway involves the sequential action of two enzymes:
Argininosuccinate (B1211890) Synthetase (ASS): Converts L-citrulline and aspartate to argininosuccinate.
Argininosuccinate Lyase (ASL): Cleaves argininosuccinate to produce L-arginine and fumarate.
This recycling mechanism is highly efficient and essential for sustaining NO production, particularly in endothelial cells where L-arginine transport from the extracellular space may be rate-limiting. nih.gov By regenerating the substrate for NOS, the citrulline-NO cycle ensures a continuous supply of L-arginine, allowing for prolonged NO synthesis. nih.govnih.gov
The role of this compound within the citrulline-NO cycle has not been investigated in the available scientific literature. It is not known whether it can be synthesized from a corresponding methylated citrulline analog or if it influences the activity of the cycle's key enzymes, ASS and ASL.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 5s 5 Methyl L Arginine and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of (5S)-5-methyl-L-arginine and its analogues in complex biological matrices. These techniques separate compounds based on their physicochemical properties, allowing for their individual quantification.
High-Performance Liquid Chromatography (HPLC) Method Development for L-Arginine and Analogues
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives, including this compound. The development of a robust HPLC method is critical for achieving the necessary resolution and quantification, especially in complex biological samples like plasma or cell culture supernatants. creative-proteomics.com
A significant challenge in the HPLC analysis of L-arginine and its methylated analogues lies in their polar and non-volatile nature, which can make separation on traditional reversed-phase columns difficult without derivatization. nih.gov To overcome this, pre-column derivatization with fluorescent agents such as o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is often employed. creative-proteomics.comrsc.org This process not only enhances the chromatographic retention on reversed-phase columns but also significantly improves detection sensitivity. rsc.org
Method development also involves careful optimization of the mobile phase composition, gradient elution, and column chemistry. For instance, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be used to separate underivatized amino acids. sielc.com The choice of column, such as a Primesep 100 or Primesep 200, and the mobile phase, often a mixture of water, acetonitrile, and an acid like formic acid or trifluoroacetic acid, are critical for achieving the desired separation. sielc.com
Table 1: Key Parameters in HPLC Method Development for Arginine Analogues
| Parameter | Considerations | Examples |
| Sample Preparation | Removal of proteins and other interfering substances. | Protein precipitation with acetonitrile, solid-phase extraction on cation-exchange columns. nih.govnih.gov |
| Derivatization Agent | Enhances chromatographic retention and detection. | o-Phthalaldehyde (OPA), 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). creative-proteomics.comrsc.org |
| Stationary Phase (Column) | Choice of column chemistry for optimal separation. | Reversed-phase (C18), mixed-mode (e.g., Primesep 100). sielc.comresearchgate.net |
| Mobile Phase | Composition and gradient to achieve resolution. | Water/acetonitrile with formic acid or trifluoroacetic acid. sielc.com |
| Detection Method | Based on the properties of the derivatized or underivatized analyte. | Fluorescence detection, UV absorbance. nih.govresearchgate.net |
Tandem Mass Spectrometry (MS/MS) for Precise Metabolite Identification and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of arginine and its methylated derivatives due to its high sensitivity and specificity. creative-proteomics.com This technique allows for the direct analysis of these compounds in biological fluids with minimal sample preparation and without the need for derivatization. nih.gov
In a typical LC-MS/MS workflow, the sample is first subjected to HPLC for separation. The eluent from the HPLC is then introduced into the mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI), and the precursor ions are selected in the first mass analyzer (Q1). These ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification. creative-proteomics.comnih.govnorthwestern.edu
The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection. For the mass spectrometry component, this includes selecting the appropriate ionization mode (positive or negative) and optimizing the collision energy to generate specific and abundant fragment ions for each analyte. creative-proteomics.com Stable isotope-labeled internal standards, such as ¹³C₆-arginine, are often used to correct for matrix effects and ensure accurate quantification. creative-proteomics.comnorthwestern.edu
Table 2: Example MRM Transitions for Arginine and its Analogues
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Arginine | 175 | 70 |
| Asymmetric Dimethylarginine (ADMA) | 203 | 70 |
| Symmetric Dimethylarginine (SDMA) | 203 | 70 |
| ¹³C₆-Arginine (Internal Standard) | 181 | 74 |
| Data sourced from multiple studies on arginine and its methylated derivatives. nih.govnorthwestern.edu |
Spectroscopic Approaches for Structural Confirmation and Conformational Dynamics
Spectroscopic techniques are invaluable for the unambiguous identification of this compound and for studying its three-dimensional structure and dynamic behavior in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. nih.gov For this compound, NMR can provide detailed information about the connectivity of atoms and the chemical environment of each nucleus. researchgate.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the complete structure of the molecule can be confirmed. nih.gov Furthermore, advanced NMR techniques can be used to study the conformational dynamics of the molecule in solution, providing insights into its flexibility and preferred shapes. nih.govresearchgate.net Isotope labeling, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), can be employed to simplify complex spectra and enhance the sensitivity of NMR experiments. nih.govresearchgate.net
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule. researchgate.net The vibrational spectra are sensitive to the functional groups present in the molecule and their local environment. researchgate.net By analyzing the positions and intensities of the vibrational bands, the presence of key functional groups, such as the carboxylic acid, amine, and guanidinium (B1211019) groups, can be confirmed. researchgate.net These techniques can also be used to study hydrogen bonding and other intermolecular interactions. researchgate.net
Enzyme Kinetics and Binding Assays for Mechanistic Characterization
To understand the biological activity of this compound, it is essential to characterize its interactions with enzymes and receptors. Enzyme kinetics and binding assays are the primary methods used for this purpose.
In Vitro Enzyme Activity and Inhibition Studies
In vitro enzyme assays are used to determine whether this compound is a substrate or an inhibitor of a particular enzyme. mdanderson.org For example, if this compound is hypothesized to interact with a protein arginine methyltransferase (PRMT), its effect on the enzyme's activity can be measured. nih.gov
A typical enzyme activity assay involves incubating the enzyme with its substrate and co-substrate (e.g., S-adenosylmethionine for PRMTs) in the presence and absence of this compound. mdanderson.orgnih.gov The rate of product formation is then measured over time. If this compound is a substrate, it will be consumed, and a new product will be formed. If it is an inhibitor, the rate of the reaction will decrease. By varying the concentrations of the substrate and this compound, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. nih.gov
Table 3: Common Techniques for Measuring Enzyme Activity in PRMT Assays
| Technique | Principle |
| Radiometric Assay | Uses a radiolabeled co-substrate (e.g., [³H]-S-adenosylmethionine) and measures the incorporation of the radiolabel into the substrate. mdanderson.org |
| LC-MS/MS | Directly measures the formation of the methylated product and the consumption of the substrate. nih.gov |
| Coupled Enzyme Assay | The product of the primary reaction is used as a substrate for a second enzyme, which produces a detectable signal (e.g., colorimetric or fluorescent). jst.go.jp |
Radioligand Binding Assays for Receptor/Enzyme Affinity
Radioligand binding assays are used to measure the affinity of a ligand, such as this compound, for a receptor or an enzyme. nih.gov These assays are highly sensitive and can provide quantitative information about the binding interaction. nih.gov
In a typical radioligand binding assay, a radiolabeled ligand with known affinity for the target protein is incubated with a preparation of the protein (e.g., cell membranes or purified protein). researchgate.net The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound, in this case, this compound. nih.gov By measuring the displacement of the radioligand, the affinity of this compound for the target protein can be determined. nih.gov The data is typically analyzed to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to a binding affinity constant (Ki). nih.gov
Q & A
Basic Research Questions
Q. What are the key analytical techniques for characterizing the stereochemical purity of (5S)-5-methyl-L-arginine, and how can researchers validate their findings?
- Methodological Answer :
- Chiral Chromatography : Use high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers. Validate via comparison with commercially available standards (if accessible) .
- Nuclear Magnetic Resonance (NMR) : Employ 2D NMR (e.g., NOESY or ROESY) to confirm stereochemistry by analyzing spatial correlations between protons .
- Purity Validation : Cross-validate results using mass spectrometry (MS) and elemental analysis to ensure absence of diastereomeric impurities .
Q. How can researchers design a reproducible synthesis protocol for this compound, and what common pitfalls should be avoided?
- Methodological Answer :
- Synthetic Route : Opt for enzymatic methylation using S-adenosylmethionine (SAM)-dependent methyltransferases to ensure stereospecificity. Monitor reaction progress via thin-layer chromatography (TLC) .
- Pitfalls :
- Avoid racemization by maintaining pH < 8 during synthesis.
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of guanidino groups .
- Documentation : Provide step-by-step protocols, including solvent ratios, temperature, and catalyst concentrations, in supplementary materials for reproducibility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported inhibitory effects of this compound on nitric oxide synthase (NOS) isoforms?
- Methodological Answer :
- Isoform-Specific Assays : Conduct parallel in vitro assays using purified neuronal (nNOS), endothelial (eNOS), and inducible (iNOS) isoforms. Measure IC50 values under standardized conditions (e.g., 37°C, pH 7.4) .
- Competitive Inhibition Studies : Compare inhibition kinetics with L-arginine and other methylated analogs (e.g., L-NMMA) using Lineweaver-Burk plots to determine competitive vs. non-competitive mechanisms .
- Data Normalization : Control for variable enzyme purity and activity across studies by reporting specific activity (units/mg protein) .
Q. How can researchers optimize in vivo models to study the pharmacokinetics of this compound without confounding systemic effects?
- Methodological Answer :
- Dose Escalation Studies : Use radiolabeled (e.g., ¹⁴C) this compound in murine models to track tissue distribution and clearance rates. Validate via liquid scintillation counting .
- Control for Off-Target Effects : Co-administer L-arginine (300 mg/kg) to reverse NOS inhibition, confirming specificity of observed effects .
- Statistical Design : Employ crossover studies to minimize inter-individual variability, with washout periods >24 hours between treatments .
Q. What computational approaches are effective for predicting the binding affinity of this compound to arginase versus NOS?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with arginase (PDB: 3KP8) and NOS (PDB: 1NOS). Prioritize residues in the substrate-binding pocket (e.g., His141 in arginase) .
- Free Energy Calculations : Apply Molecular Dynamics (MD) simulations with AMBER or GROMACS to calculate binding free energies (ΔG) over 100-ns trajectories .
- Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) data for kinetic binding constants (ka/kd) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported metabolic stability of this compound across cell lines?
- Methodological Answer :
- Cell Line Profiling : Test stability in HEK293 (high arginase activity) vs. RAW264.7 (high iNOS activity) cells. Quantify metabolites via LC-MS/MS .
- Enzyme Knockdown : Use siRNA targeting arginase or NOS to isolate degradation pathways. Normalize data to housekeeping genes (e.g., GAPDH) .
- Meta-Analysis : Aggregate published half-life data using PRISMA guidelines, stratifying by cell type and assay conditions (e.g., serum-free vs. serum-containing media) .
Methodological Best Practices
- Literature Review : Use Scopus or PubMed with search strings like
"this compound" AND (synthesis OR kinetics)to filter high-impact studies (2015–2025) . - Ethical Reporting : Disclose all synthetic intermediates and by-products in supplementary materials, adhering to Beilstein Journal of Organic Chemistry guidelines .
- Reproducibility : Archive raw NMR/MS spectra and docking parameters in public repositories (e.g., Zenodo) with DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
